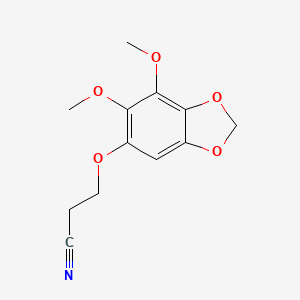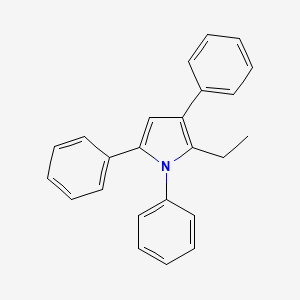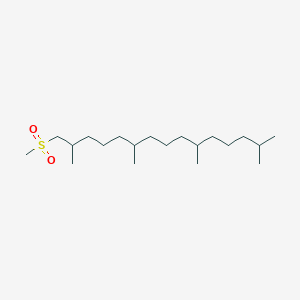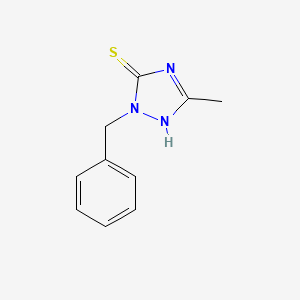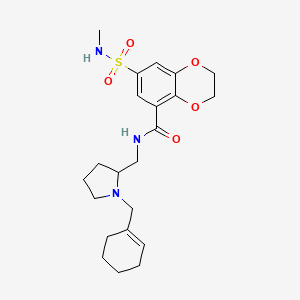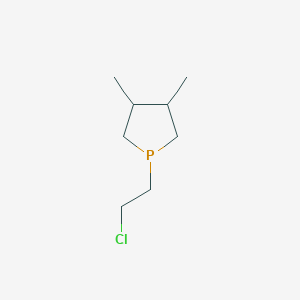
1-(2-Chloroethyl)-3,4-dimethylphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3,4-dimethylphospholane is an organophosphorus compound characterized by the presence of a phospholane ring substituted with a 2-chloroethyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3,4-dimethylphospholane typically involves the reaction of 3,4-dimethylphospholane with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3,4-dimethylphospholane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phospholane ring can be oxidized to form phospholane oxides.
Reduction: Reduction reactions can convert the phospholane ring to phospholane hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phospholanes with various functional groups.
Oxidation: Phospholane oxides are the primary products.
Reduction: Phospholane hydrides are formed.
科学研究应用
1-(2-Chloroethyl)-3,4-dimethylphospholane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of phospholane-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3,4-dimethylphospholane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets include nucleophilic sites in proteins, nucleic acids, and other biomolecules. The pathways involved in its action are primarily based on nucleophilic substitution and subsequent modifications of the target molecules.
相似化合物的比较
Similar Compounds
- 1-(2-Chloroethyl)-3,4-dimethylphospholane oxide
- This compound hydride
- This compound amine
Uniqueness
This compound is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
102967-72-6 |
|---|---|
分子式 |
C8H16ClP |
分子量 |
178.64 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3,4-dimethylphospholane |
InChI |
InChI=1S/C8H16ClP/c1-7-5-10(4-3-9)6-8(7)2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
JRUCSEWARYCIFN-UHFFFAOYSA-N |
规范 SMILES |
CC1CP(CC1C)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


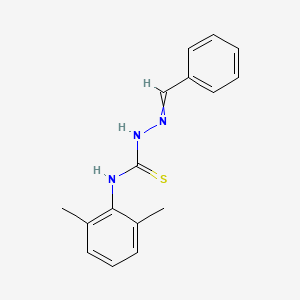
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
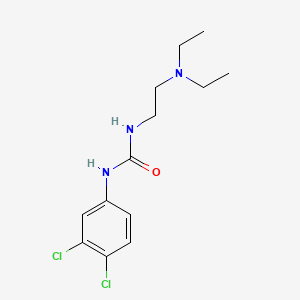
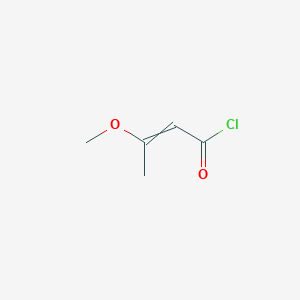
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
